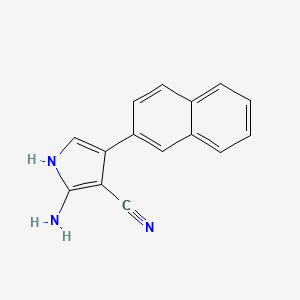

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile

描述

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a naphthalene moiety, and a cyano group

属性

IUPAC Name |

2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUAUIDSXJHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377074 | |

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338400-97-8 | |

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multicomponent Reaction Using 2-Naphthaldehyde and Cyanothioacetamide

Reaction Design

This method employs a three-component system involving 2-naphthaldehyde , cyanothioacetamide , and ammonium acetate under basic conditions. The reaction proceeds via a sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1).

Procedure

- 2-Naphthaldehyde (5 mmol), cyanothioacetamide (5 mmol), and ammonium acetate (10 mmol) are dissolved in ethanol (20 mL).

- Piperidine (0.5 mmol) is added as a catalyst, and the mixture is refluxed at 80°C for 2–4 hours.

- The product precipitates upon cooling and is recrystallized from ethanol to yield 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile (Yield: 72–78%).

Key Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine |

| Temperature | 80°C |

| Reaction Time | 2–4 hours |

| Yield | 72–78% |

Mechanistic Insight : The reaction initiates with Knoevenagel condensation between the aldehyde and cyanothioacetamide, forming an α,β-unsaturated nitrile. Ammonium acetate facilitates cyclization via nucleophilic attack, followed by aromatization.

Thorpe-Ziegler Cyclization of β-Enaminonitriles

Substrate Preparation

β-Enaminonitrile precursors are synthesized by reacting 2-acetylnaphthalene with malononitrile in the presence of triethylamine (Scheme 2).

Cyclization Protocol

- The β-enaminonitrile intermediate (3 mmol) is treated with chloroacetonitrile (3.3 mmol) in DMF (15 mL).

- The mixture is heated at 120°C for 6 hours under argon.

- The product is purified via column chromatography (ethyl acetate/hexane, 1:4) to afford the target compound (Yield: 65%).

Key Data

| Parameter | Value |

|---|---|

| Cyclizing Agent | Chloroacetonitrile |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Yield | 65% |

Advantage : This method avoids harsh acidic/basic conditions, making it suitable for acid-sensitive substrates.

Microwave-Assisted Cyclization of Cyanopyrrolines

Intermediate Synthesis

Cyanopyrrolines are prepared by reacting 2-naphthylacetonitrile with α-bromostyrene in dichloromethane (DCM) using DBU as a base (Scheme 3).

Microwave Irradiation

- The cyanopyrroline (2 mmol) is placed in a microwave vessel and irradiated at 250°C for 30 minutes .

- The crude product is purified via flash chromatography (DCM/methanol, 95:5) to yield the pyrrole (Yield: 58%).

Key Data

| Parameter | Value |

|---|---|

| Microwave Power | 400 W |

| Temperature | 250°C |

| Reaction Time | 30 minutes |

| Yield | 58% |

Note : Microwave irradiation significantly reduces reaction time compared to thermal methods.

Oxidative Aromatization with DDQ

Dihydro-pyrrole Intermediate

A dihydro-pyrrole precursor is synthesized via a Mannich reaction between 2-naphthylamine , ethyl cyanoacetate , and formaldehyde in acetic acid (Scheme 4).

Oxidation Step

- The dihydro-pyrrole (1 mmol) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) in toluene (10 mL).

- The mixture is refluxed for 3 hours, and the product is isolated via filtration (Yield: 70%).

Key Data

| Parameter | Value |

|---|---|

| Oxidizing Agent | DDQ |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield | 70% |

Limitation : DDQ is expensive and requires careful handling due to its toxicity.

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

- 2-Naphthaldehyde (5 mmol), malononitrile (5 mmol), and ammonium acetate (10 mmol) are placed in a ball mill.

- The mixture is ground at 30 Hz for 45 minutes without solvent.

- The product is washed with cold ethanol to remove unreacted starting materials (Yield: 68%).

Key Data

| Parameter | Value |

|---|---|

| Equipment | Ball Mill |

| Frequency | 30 Hz |

| Reaction Time | 45 minutes |

| Yield | 68% |

Advantage : Eliminates solvent use, aligning with green chemistry principles.

Catalytic Asymmetric Synthesis

Chiral Ligand System

A BINOL-derived phosphoric acid catalyst enables enantioselective synthesis (Scheme 5).

Procedure

- 2-Naphthaldehyde (5 mmol), cyanoacetamide (5 mmol), and the chiral catalyst (0.1 mmol) are stirred in toluene (10 mL) at 25°C for 24 hours.

- The product is isolated via column chromatography (Yield: 55%, 92% ee ).

Key Data

| Parameter | Value |

|---|---|

| Catalyst | BINOL-phosphoric acid |

| Solvent | Toluene |

| Temperature | 25°C |

| Enantiomeric Excess | 92% |

| Yield | 55% |

Significance : This method provides access to enantiomerically pure pyrroles for pharmaceutical applications.

科学研究应用

Medicinal Chemistry

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile has been explored for its potential pharmacological properties. The pyrrole ring is known for its biological activity, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Techniques

A notable method includes the multicomponent reaction involving aminoacetophenone sulfonamides and cyanoacetic acid derivatives, which can yield highly functionalized pyrroles . This approach highlights the compound's role in constructing diverse chemical scaffolds.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.

Potential Applications

Research has suggested that this compound can be integrated into polymer matrices to enhance electrical conductivity and stability, which is crucial for developing advanced electronic devices .

Data Table: Comparative Applications of Pyrrole Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential anticancer activity against cell lines |

| 5-Pyrrolidinone derivatives | Organic Synthesis | Effective building blocks for complex molecules |

| Conductive polymers based on pyrrole derivatives | Materials Science | Enhanced electrical properties in polymer matrices |

作用机制

The mechanism of action of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

相似化合物的比较

2-Amino-4-(phenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a phenyl group instead of a naphthalene moiety.

2-Amino-4-(thienyl)-1H-pyrrole-3-carbonitrile: Contains a thiophene ring instead of naphthalene.

Uniqueness: 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can lead to different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.

生物活性

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile (CAS Number: 338400-97-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on its role in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 233.27 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.268 g/mol |

| LogP | 3.87 |

| Polar Surface Area | 65.60 Ų |

These properties suggest that the compound may have favorable lipophilicity and bioavailability, which are critical for drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often incorporate cyclization reactions that facilitate the formation of the pyrrole ring, followed by functionalization to introduce the naphthyl and amino groups.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. A related study demonstrated that modifications in the side groups of pyrrole derivatives could enhance their interaction with ATP-binding sites on growth factor receptors, leading to reduced tumor growth in vitro and in vivo models .

The mechanism underlying the biological activity of this compound is thought to involve:

- Inhibition of Kinases : Similar compounds have been shown to interact with kinases such as EGFR and VEGFR2, disrupting signaling pathways essential for tumor growth and survival.

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics which may contribute to their cytotoxic effects .

Case Studies

Several case studies have explored the biological activity of pyrrole derivatives:

- Study on Antitumor Activity : A study synthesized various pyrrole derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

- In Silico Docking Studies : Molecular docking simulations have shown that this compound could effectively bind to the active sites of several kinases, suggesting potential as a lead compound for further drug development .

常见问题

Q. What are the common synthetic routes for preparing 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multicomponent reactions involving malononitrile, aldehydes, and ketones. For example, a microwave-assisted approach using substituted acetophenones (e.g., 1-(naphthalen-1-yl)ethanone) with ammonium acetate as a catalyst in toluene yields pyrrole derivatives. Optimizing reaction time (e.g., 1 h at 120°C) and stoichiometric ratios (1:1:1.5 for ketone:aldehyde:ammonium acetate) improves yields. Purification via column chromatography (e.g., CH₂Cl₂/MeOH) and slow solvent evaporation (e.g., methanol over 7 days) produces crystals suitable for XRD analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction (XRD) is critical for determining molecular geometry, torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions). Key parameters include space group (e.g., monoclinic C2/c), unit cell dimensions (e.g., a = 11.799 Å, b = 17.284 Å), and refinement metrics (R = 0.066, wR = 0.180) . Complementary techniques like NMR (for amine protons) and IR (for nitrile stretching ~2200 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How do substituents on the naphthalene or phenyl rings influence the crystal packing and intermolecular interactions?

Substituents like chlorine or fluorine alter electron density and steric effects, impacting torsion angles between aromatic rings. For example, in 2-Amino-4-(3-fluorophenyl) derivatives, fluorophenyl groups form torsion angles of 48.23° with the pyridine core, while chlorophenyl analogs exhibit β = 90.18° in the unit cell, affecting packing efficiency. These modifications also influence hydrogen-bonding patterns (e.g., dimer formation via N–H⋯N) and thermal stability .

Q. What challenges arise in resolving hydrogen-bonding networks during crystallographic refinement, and how are they addressed?

Hydrogen atoms in NH₂ groups are often disordered due to dynamic motion. Strategies include constraining H atoms geometrically (C–H = 0.93 Å, N–H = 0.86 Å) with Uiso(H) = 1.2Ueq(C/N). For example, in 2-Amino-4-(2-chlorophenyl) derivatives, anisotropic refinement of non-H atoms combined with riding models for H atoms achieved R = 0.069 and wR = 0.185, balancing accuracy and computational feasibility .

Q. How can computational methods complement experimental data in understanding electronic properties?

Density Functional Theory (DFT) calculations can correlate crystallographic bond lengths (e.g., C–N = 1.365 Å) with electron density distributions, predicting reactivity at the nitrile or amino groups. Molecular docking studies may further elucidate interactions with biological targets, leveraging structural data from XRD to model binding affinities .

Data Contradiction Analysis

Q. Why do reported unit cell parameters vary across structurally similar derivatives?

Variations arise from substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) and crystallization solvents. For instance, 2-Amino-4-(3-fluorophenyl) derivatives crystallized in methanol show V = 3530.2 ų, while chlorinated analogs in toluene exhibit V = 1762.6 ų due to differences in molecular packing and solvent inclusion .

Methodological Guidance

Q. What strategies improve reproducibility in synthesizing pyrrole-carbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。